(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol
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Overview
Description
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: is an organic compound characterized by its chiral center at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and a suitable chiral auxiliary.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a methylmagnesium halide to form the corresponding secondary alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the desired (2S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to perform the Grignard reaction efficiently.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high yield and purity of the (2S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alkanes.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Serves as a chiral building block in asymmetric synthesis.
Biology:
Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions to understand stereoselectivity.
Medicine:
Industry:
Material Science: Used in the synthesis of materials with specific chiral properties.
Mechanism of Action
The mechanism by which (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The chiral center plays a crucial role in determining the compound’s interaction with chiral environments, such as enzymes and receptors.
Comparison with Similar Compounds
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: The enantiomer of the compound with different stereochemistry.
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: The racemic mixture containing both (2S) and (2R) enantiomers.
Uniqueness:
Chirality: The (2S)-enantiomer is unique due to its specific stereochemistry, which can result in different biological activities compared to the (2R)-enantiomer or the racemic mixture.
Reactivity: The presence of the chiral center can influence the compound’s reactivity and interaction with other chiral molecules.
Properties
IUPAC Name |
(2S)-3-(3,5-dimethylphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11,13H,7-8H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWUVDGTFUATD-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@H](C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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